molecular formula C22H22N4O3 B15084794 N'-(4-Nitrobenzylidene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide CAS No. 356774-08-8

N'-(4-Nitrobenzylidene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide

Cat. No.: B15084794
CAS No.: 356774-08-8
M. Wt: 390.4 g/mol
InChI Key: HMCBCQPLCJLVAK-HZHRSRAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(4-Nitrobenzylidene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide is a hydrazide derivative featuring a tetrahydrocarbazole core linked to a 4-nitrobenzylidene moiety via a propanohydrazide bridge. The compound’s structure combines the aromaticity of the benzylidene group with the partially saturated carbazole system, which may influence its electronic properties and biological interactions .

Properties

CAS No.

356774-08-8

Molecular Formula

C22H22N4O3

Molecular Weight

390.4 g/mol

IUPAC Name

N-[(E)-(4-nitrophenyl)methylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide

InChI

InChI=1S/C22H22N4O3/c27-22(24-23-15-16-9-11-17(12-10-16)26(28)29)13-14-25-20-7-3-1-5-18(20)19-6-2-4-8-21(19)25/h1,3,5,7,9-12,15H,2,4,6,8,13-14H2,(H,24,27)/b23-15+

InChI Key

HMCBCQPLCJLVAK-HZHRSRAPSA-N

Isomeric SMILES

C1CCC2=C(C1)C3=CC=CC=C3N2CCC(=O)N/N=C/C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1CCC2=C(C1)C3=CC=CC=C3N2CCC(=O)NN=CC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-Nitrobenzylidene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide typically involves a multi-step process:

    Formation of the Tetrahydrocarbazole Moiety: This step often begins with the cyclization of an appropriate precursor to form the tetrahydrocarbazole ring system.

    Introduction of the Propanohydrazide Chain: The tetrahydrocarbazole intermediate is then reacted with a suitable propanohydrazide derivative under controlled conditions to attach the propanohydrazide chain.

    Condensation with 4-Nitrobenzaldehyde: Finally, the compound is synthesized by condensing the intermediate with 4-nitrobenzaldehyde in the presence of a catalyst, typically under reflux conditions.

Industrial Production Methods

While the laboratory synthesis of N’-(4-Nitrobenzylidene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide is well-documented, its industrial production may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N’-(4-Nitrobenzylidene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be oxidized to form corresponding oxides.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products Formed

    Oxidation: Formation of nitroso or amino derivatives.

    Reduction: Formation of hydroxyl or carbonyl derivatives.

    Substitution: Introduction of various substituents on the aromatic ring, depending on the reagents used.

Scientific Research Applications

N'-(4-Nitrobenzylidene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide is a complex organic compound featuring a nitrobenzylidene moiety and a tetrahydrocarbazole framework. It has a specific molecular formula and is investigated for its potential medicinal chemistry applications and pharmacological properties.

Potential Applications

  • Medicinal Chemistry The compound is considered for medicinal applications because similar compounds exhibit antitumor, antimicrobial, and anti-inflammatory properties. The nitro group in its structure may enhance these effects by increasing lipophilicity and modulating interactions with biological targets.
  • Antimicrobial Applications Research indicates potential efficacy against Mycobacterium tuberculosis strains, suggesting a role in combating antibiotic resistance.
  • Interaction Studies Studies focus on the compound's binding affinities with biological targets, with preliminary research suggesting interactions with enzymes or receptors involved in cancer proliferation or microbial resistance mechanisms. Further studies are necessary to understand these interactions and their therapeutic implications.
  • Synthetic Chemistry The compound is versatile in synthetic organic chemistry and has the potential for further functionalization.

Structural Components

Key structural components of this compound include:

  • Nitrobenzylidene moiety
  • Tetrahydrocarbazole framework

Similar Compounds

Several compounds share structural features with this compound:

Compound NameKey Features
N'-(3-Nitrobenzylidene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazideDifferent nitro position; potential variations in biological activity
N-Benzylidene-2-(6-chloro-9H-carbazol-2-YL)propanehydrazideExhibits antitumor activity; different substituents
6-Nitro-1,2,3,4-tetrahydrocarbazole derivativesKnown for neuroprotective effects; lacks hydrazone functionality

Mechanism of Action

The mechanism of action of N’-(4-Nitrobenzylidene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.

    Pathways Involved: It can influence signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzylidene Group

Positional Isomerism of Nitro Group
  • N'-(3-Nitrobenzylidene) analog (): The nitro group at the meta position reduces electron-withdrawing effects compared to the para position in the parent compound. This positional change may alter binding affinities in receptor-ligand interactions.
  • N'-(3-Nitrophenylethylidene) analog (): Replacing the benzylidene with ethylidene and shifting the nitro group to the 3-position introduces steric and electronic differences.
Halogen-Substituted Benzylidenes
  • 4-Fluorobenzylidene derivative (): Fluorine’s electronegativity enhances polarity and may improve metabolic stability compared to the nitro group. The smaller size of fluorine could also reduce steric hindrance in biological systems.
  • Crystal data (monoclinic, P2₁/c) reveal a planar carbazole system and a dihedral angle of 10.3° between the benzylidene and carbazole rings, influencing packing efficiency .
Heteroaromatic Substituents
  • 3-Pyridinylmethylene analog (): The pyridine nitrogen introduces hydrogen-bonding capability, which could enhance interactions with enzymatic active sites. Predicted collision cross-sections (CCS) for adducts (e.g., [M+H]⁺: 183.2 Ų) suggest moderate solubility in polar solvents .
  • 4-Pyridinylmethylene analog (): The para-pyridine substitution may alter dipole moments compared to the meta isomer, affecting electronic distribution and solubility.

Modifications to the Carbazole Core

Saturation Level
  • 3-(9H-Carbazol-9-yl) analog (): The fully aromatic carbazole lacks the tetrahydro modification, increasing planarity and conjugation.
  • 3,6-Diiodo-9H-carbazol derivative (): Iodine atoms at positions 3 and 6 significantly increase molecular weight (638.203 g/mol) and polarizability. The bulky substituents may sterically hinder interactions but improve X-ray diffraction properties for structural studies .
Functionalized Tetrahydrocarbazoles
  • Acetamide-linked analogs (): Patent data describe tetrahydrocarbazole derivatives with acetamide substituents (e.g., 6-chloro, 6-fluoro) showing specific biological activities.

Physicochemical and Structural Data

Compound Feature Parent Compound () 4-Fluoro Analog () 3,6-Diiodo Analog () 4-Chloro Analog ()
Molecular Formula C₂₂H₂₁N₄O₃ C₂₂H₂₂FN₃O C₂₂H₁₆I₂N₄O₃ C₂₂H₁₈ClN₃O
Molecular Weight (g/mol) ~413.44 (estimated) 375.43 638.20 375.84
Key Substituent 4-Nitrobenzylidene 4-Fluorobenzylidene 3,6-Diiodocarbazole 4-Chlorobenzylidene
Notable Properties Partial carbazole saturation Enhanced polarity High molecular weight Lipophilicity increase

Research Implications

  • Structural Insights : Crystal data () and computational CCS predictions () provide foundational data for rational drug design.
  • Synthetic Flexibility: The propanohydrazide bridge allows modular substitution, enabling optimization of electronic and steric properties for tailored applications.

Biological Activity

N'-(4-Nitrobenzylidene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a nitrobenzylidene moiety and a tetrahydrocarbazole framework, suggest various biological activities. This article focuses on the biological activity of this compound, reviewing relevant research findings, case studies, and potential therapeutic applications.

Structural Characteristics

The compound has the molecular formula C22H22N4O3 and is characterized by its distinctive structure:

  • Nitrobenzylidene Group : Enhances lipophilicity and may influence biological interactions.
  • Tetrahydrocarbazole Framework : Known for its role in various pharmacological activities.

Table 1: Structural Components

ComponentDescription
Nitro GroupMay enhance biological activity
Tetrahydrocarbazole MoietyAssociated with antitumor and antimicrobial properties

Antimicrobial Properties

Research indicates that derivatives of tetrahydrocarbazole, including this compound, exhibit significant antimicrobial activity. Preliminary studies suggest efficacy against various strains of Mycobacterium tuberculosis, which is critical in addressing antibiotic resistance issues.

Antitumor Activity

Compounds with similar structures have demonstrated antitumor properties. For instance, tetrahydrocarbazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms. The presence of the nitro group may augment these effects by modulating interactions with cellular targets involved in tumor growth .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory properties. Compounds in the carbazole family are often explored for their ability to modulate inflammatory pathways, making them candidates for further investigation in this area.

Cytotoxicity Assays

Cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against various cancer cell lines. In one study, the compound was tested against human cancer cell lines with results indicating an ED50 value that reflects its potency in inhibiting cell growth .

Comparative Studies

A comparative study involving structurally related compounds highlighted the unique biological activities of this compound. The study found that while some derivatives exhibited similar activities, the specific arrangement of functional groups in this compound contributed to its distinct pharmacological profile .

Table 2: Comparative Biological Activities

Compound NameKey FeaturesBiological Activity
N'-(3-Nitrobenzylidene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazideDifferent nitro positionVariable antitumor activity
N-Benzylidene-2-(6-chloro-9H-carbazol-2-YL)propanehydrazideContains carbazole moietyExhibits notable antitumor effects
6-Nitro-1,2,3,4-tetrahydrocarbazole derivativesKnown for neuroprotective effectsLacks hydrazone functionality

Future Directions

Further research is needed to elucidate the precise mechanisms through which this compound exerts its biological effects. Studies focusing on:

  • Molecular Interactions : Investigating binding affinities with enzymes or receptors involved in cancer proliferation and microbial resistance.
  • In Vivo Studies : Evaluating the therapeutic potential in animal models to assess efficacy and safety profiles.

Q & A

Q. What synthetic methodologies are commonly employed for preparing N'-(4-nitrobenzylidene)-tetrahydrocarbazole-propanohydrazide derivatives?

The synthesis typically involves condensation reactions between tetrahydrocarbazole-propanohydrazide precursors and nitro-substituted benzaldehyde derivatives. For example, hydrazide intermediates are synthesized via esterification of tetrahydrocarbazole-propanoic acid followed by hydrazinolysis (e.g., using hydrazine hydrate). Subsequent Schiff base formation with 4-nitrobenzaldehyde is conducted under reflux in ethanol or methanol, often catalyzed by acetic acid . Characterization is performed via IR (C=O and N-H stretches), 1H^1 \text{H}/13C^{13} \text{C} NMR (imine proton at δ 8.3–8.5 ppm), and mass spectrometry .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • IR Spectroscopy : Key peaks include C=O (hydrazide) at ~1650–1680 cm1^{-1}, C=N (imine) at ~1600–1620 cm1^{-1}, and NO2_2 (asymmetric stretch) at ~1520 cm1^{-1}.
  • NMR : The tetrahydrocarbazole moiety shows aromatic protons (δ 6.8–7.5 ppm), while the nitrobenzylidene group exhibits distinct aromatic signals (δ 8.0–8.5 ppm). 15N^{15} \text{N}-NMR can confirm hydrazide linkage .
  • Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns consistent with the hydrazide-imine structure .

Q. What crystallographic tools are recommended for resolving the 3D structure of this compound?

Single-crystal X-ray diffraction (SCXRD) using SHELXL (for refinement) and ORTEP-3 (for visualization) is standard. Key parameters include:

  • Space group determination (e.g., monoclinic P21/cP2_1/c, as seen in similar hydrazide derivatives).
  • Refinement of thermal displacement parameters (UisoU_{\text{iso}}) and hydrogen bonding networks (e.g., N–H···O interactions between hydrazide and nitro groups) .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the compound’s electronic and thermodynamic properties?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G(d,p)) provide insights into:

  • Frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity.
  • Electrostatic potential (ESP) maps for identifying nucleophilic/electrophilic sites.
  • Thermodynamic stability via Gibbs free energy and enthalpy calculations .
    For example, ESP analysis of the nitro group reveals electron-deficient regions, suggesting potential sites for nucleophilic attack .

Q. What strategies address contradictions in biological activity data across studies?

  • Dose-Response Validation : Use standardized assays (e.g., COX-2 inhibition or antimicrobial MIC tests) with positive controls (e.g., indomethacin for anti-inflammatory studies).
  • Solubility Optimization : Address discrepancies caused by DMSO/water solubility limits via co-solvent systems (e.g., PEG-400) .
  • Metabolic Stability Testing : Use liver microsome assays to rule out rapid degradation in vitro vs. in vivo .

Q. How do steric and electronic effects influence the compound’s crystallographic packing?

The nitro group’s electron-withdrawing nature and the tetrahydrocarbazole’s planarity dictate packing motifs. For instance:

  • π-π stacking : Between tetrahydrocarbazole aromatic rings (3.5–4.0 Å spacing).
  • Hydrogen bonding : N–H···O interactions between hydrazide and nitro groups stabilize the lattice.
  • Torsional angles : The propanohydrazide linker’s flexibility (rotatable bonds) affects unit cell symmetry .

Q. What advanced techniques resolve challenges in structure-activity relationship (SAR) studies?

  • Co-crystallization with Targets : For enzyme-bound complexes (e.g., COX-2), use SCXRD to identify binding pocket interactions.
  • QSAR Modeling : Incorporate Hammett constants (σ) for the nitro group to correlate electronic effects with bioactivity .
  • Isosteric Replacement : Substitute nitro with CF3_3 or CN to assess electronic contributions while maintaining steric bulk .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.